REACTION_CXSMILES
|
C(O[CH2:9][C:10]1[C:11]([O:24]C)=[N:12][CH:13]=[CH:14][C:15]=1[C:16]([OH:23])([CH2:21][CH3:22])[CH2:17][C:18]([OH:20])=[O:19])C1C=CC=CC=1.C([O-])=O.[NH4+].C1(N=C=NC2CCCCC2)CCCCC1.[I-].[Na+].C[Si](Cl)(C)C>CO.C1COCC1.[Pd].O.C(#N)C>[CH2:21]([C:16]1([OH:23])[C:15]2[CH:14]=[CH:13][NH:12][C:11](=[O:24])[C:10]=2[CH2:9][O:19][C:18](=[O:20])[CH2:17]1)[CH3:22] |f:1.2,4.5|
|
Name
|
(−)-3-(3-benzyloxymethyl-2-methoxy-4-pyridyl)-3-hydroxy-pentanoic acid
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC=1C(=NC=CC1C(CC(=O)O)(CC)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
183 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.18 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5.13 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
87 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is agitated for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction medium is agitated for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The medium is then filtered on a bed of Clarcel
|
Type
|
CONCENTRATION
|
Details
|
by concentrating
|
Type
|
ADDITION
|
Details
|
40 ml of toluene is poured in which
|
Type
|
CUSTOM
|
Details
|
is evaporated off
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is heated to 50° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is taken to 20° C.
|
Type
|
FILTRATION
|
Details
|
the dicyclohexylurea is filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is maintained under agitation at ambient temperatue for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
ADDITION
|
Details
|
the pH is adjusted to 7.5 by the addition of a solution of ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
final product
|
Type
|
product
|
Smiles
|
C(C)C1(CC(OCC=2C(NC=CC21)=O)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |